REACTION_CXSMILES
|
CC1C(=CC(=CC=1)N=C=O)[N:4]=C=O.[CH3:14][S:15][C:16]1[CH:21]=[C:20]([CH3:22])[C:19]([NH2:23])=[C:18]([S:24][CH3:25])[C:17]=1N>>[CH3:22][C:20]1[C:21]([NH2:4])=[C:16]([S:15][CH3:14])[CH:17]=[C:18]([S:24][CH3:25])[C:19]=1[NH2:23]
|
Name
|
polytetramethylene glycol polypropylene glycol
|
Quantity
|
80.76 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(N=C=O)=CC(N=C=O)=CC1
|
Name
|
bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
CSC1=C(C(=C(C(=C1)C)N)SC)N
|
Name
|
aromatic diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polydimethylsiloxane
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C[Si](O[*:2])(C)[*:1]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1N)SC)SC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1C(=CC(=CC=1)N=C=O)[N:4]=C=O.[CH3:14][S:15][C:16]1[CH:21]=[C:20]([CH3:22])[C:19]([NH2:23])=[C:18]([S:24][CH3:25])[C:17]=1N>>[CH3:22][C:20]1[C:21]([NH2:4])=[C:16]([S:15][CH3:14])[CH:17]=[C:18]([S:24][CH3:25])[C:19]=1[NH2:23]
|
Name
|
polytetramethylene glycol polypropylene glycol
|
Quantity
|
80.76 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(N=C=O)=CC(N=C=O)=CC1
|
Name
|
bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
CSC1=C(C(=C(C(=C1)C)N)SC)N
|
Name
|
aromatic diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polydimethylsiloxane
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C[Si](O[*:2])(C)[*:1]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1N)SC)SC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |